2-cyano-N-(pyridin-3-ylmethyl)acetamide
Overview
Description
2-Cyano-N-(pyridin-3-ylmethyl)acetamide is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a pyridinylmethyl group attached to an acetamide backbone. It is a solid at room temperature with a melting point of 50-52°C .
Preparation Methods
The synthesis of 2-cyano-N-(pyridin-3-ylmethyl)acetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of pyridin-3-ylmethylamine with cyanoacetic acid or its esters under specific conditions . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
2-Cyano-N-(pyridin-3-ylmethyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The cyano group and the pyridinylmethyl moiety play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Cyano-N-(pyridin-3-ylmethyl)acetamide can be compared with other cyanoacetamide derivatives. Similar compounds include:
2-Cyano-N-(phenylmethyl)acetamide: This compound has a phenyl group instead of a pyridinyl group, leading to different chemical and biological properties.
2-Cyano-N-(pyridin-2-ylmethyl)acetamide: The position of the pyridinyl group is different, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
2-cyano-N-(pyridin-3-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-4-3-9(13)12-7-8-2-1-5-11-6-8/h1-2,5-6H,3,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFMQBDZEJECPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405126 | |
Record name | 2-cyano-N-(pyridin-3-ylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
283153-85-5 | |
Record name | 2-cyano-N-(pyridin-3-ylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.